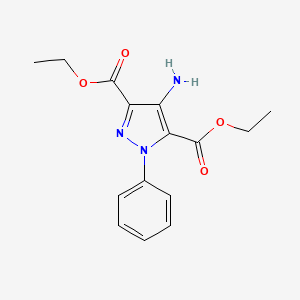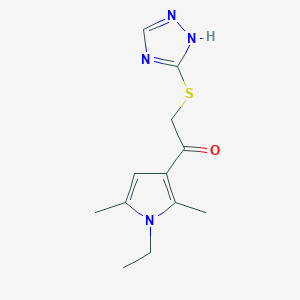
diethyl 4-amino-1-phenyl-1H-pyrazole-3,5-dicarboxylate
Vue d'ensemble
Description
Diethyl 4-amino-1-phenyl-1H-pyrazole-3,5-dicarboxylate, also known as DAPDC, is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
1. Molecular Interaction and Supramolecular Structure Diethyl 1H-pyrazole-3,5-dicarboxylate derivatives have been studied for their ability to form stable complexes with various substances. Specifically, the sodium salt of this compound exhibits an amphiphilic character and can interact with dopamine and amphetamines, leading to stable complexes. The interaction with (+)-amphetamine has been shown to form a notable double helical supramolecular structure, highlighting its potential in molecular recognition and assembly processes (Reviriego et al., 2006).
2. Synthesis of Bioactive Compounds The compound and its derivatives are used as precursors in the synthesis of various bioactive compounds. For example, certain derivatives have shown potential as analgesic and anti-inflammatory agents. One particular derivative, 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, demonstrated significant analgesic and anti-inflammatory activities, indicating its potential as a lead molecule for developing novel therapeutic agents (Gokulan et al., 2012).
3. Crystallography and Material Science The structural analysis of compounds related to diethyl 1H-pyrazole-3,5-dicarboxylate has been a subject of interest in the field of crystallography. The compound's ability to form crystals with specific properties makes it relevant for material science and crystal engineering. Studies have focused on understanding the crystal structure, molecular conformation, and potential for metal coordination, offering insights into the design of new materials (Meskini et al., 2011).
4. Surface and Morphology Studies In the context of material science, diethyl 1H-pyrazole-3,5-dicarboxylate derivatives have been used to synthesize complexes with specific surface and morphological characteristics. Such studies are crucial for understanding the material's properties and potential applications in various fields, including nanotechnology and sensor design (Mishra et al., 2014).
Propriétés
IUPAC Name |
diethyl 4-amino-1-phenylpyrazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-3-21-14(19)12-11(16)13(15(20)22-4-2)18(17-12)10-8-6-5-7-9-10/h5-9H,3-4,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYMVBSMINIVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C2=CC=CC=C2)C(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 4-amino-1-phenyl-1H-pyrazole-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5754712.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)
![1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5754722.png)
![3-chloro-4-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5754723.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5754734.png)
![4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5754738.png)
![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5754768.png)





